

1-(3-Methoxyphenyl)cyclopropanecarbonitrile

molecular weight and formula

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Compound of Interest

Compound Name:	1-(3-Methoxyphenyl)cyclopropanecarbonitrile
Cat. No.:	B1391654

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An In-Depth Technical Guide to **1-(3-Methoxyphenyl)cyclopropanecarbonitrile**: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction

In the landscape of contemporary medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. Among these, the cyclopropane ring is of particular interest due to its unique conformational constraints and electronic character. This guide provides a detailed technical overview of **1-(3-Methoxyphenyl)cyclopropanecarbonitrile**, a versatile chemical intermediate that serves as a valuable building block in the synthesis of complex molecular architectures for drug discovery and development.

We will explore its fundamental properties, a detailed synthesis protocol, and its potential applications, offering insights for researchers and scientists in the field. The cyclopropane motif is increasingly utilized to enhance potency, improve metabolic stability, and optimize the overall pharmacological profile of small molecules.^[1]

Compound Profile

1-(3-Methoxyphenyl)cyclopropanecarbonitrile is a nitrile-containing compound featuring a cyclopropane ring attached to a methoxy-substituted phenyl group. Its structural characteristics make it an attractive starting point for the synthesis of a variety of derivatives.

Property	Value	Source
Chemical Name	1-(3-Methoxyphenyl)cyclopropanecarbonitrile	[2]
CAS Number	74205-01-9	[2]
Molecular Formula	C ₁₁ H ₁₁ NO	[2]
Molecular Weight	173.21 g/mol	[2]
Appearance	Oil	[3]

Synthesis Protocol and Mechanism

The synthesis of **1-(3-Methoxyphenyl)cyclopropanecarbonitrile** can be efficiently achieved through a phase-transfer catalyzed alkylation of (3-Methoxyphenyl)acetonitrile. This method is advantageous for its operational simplicity and mild reaction conditions.

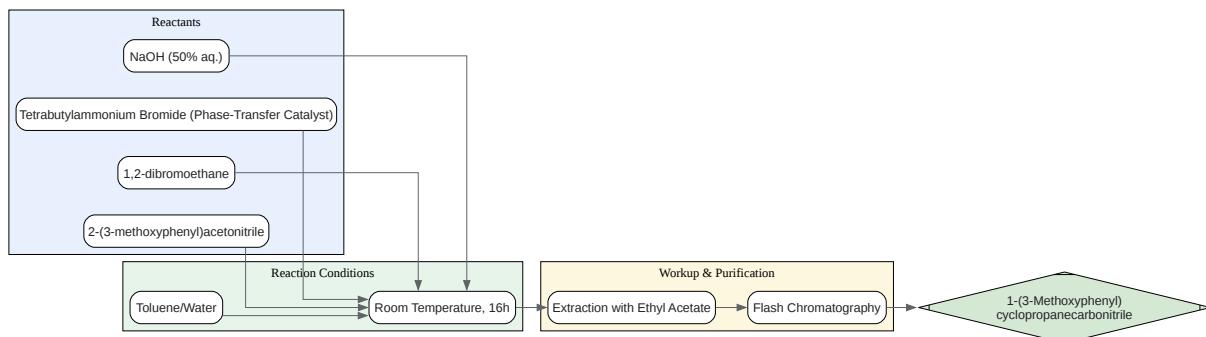
Experimental Protocol

A detailed, step-by-step methodology for the synthesis is as follows:

- Reaction Setup: In a suitable reaction vessel, combine 2-(3-methoxyphenyl)acetonitrile (100 mg, 0.679 mmol), 1,2-dibromoethane (88 μ L, 1.02 mmol), and tetrabutylammonium bromide (50 mg, 0.16 mmol) in toluene (1.0 mL).[3]
- Addition of Base: To this mixture, add a 50% aqueous solution of sodium hydroxide (500 mg in 0.5 mL of water, 12.5 mmol) at room temperature.[3]
- Reaction: Stir the reaction mixture vigorously at room temperature for 16 hours.[3]
- Workup: Dilute the reaction mixture with ethyl acetate (2 mL) and wash sequentially with water (2 x 0.5 mL) and brine (0.5 mL).[3]
- Isolation: Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.[3]

- Purification: Purify the resulting residue via flash chromatography (0-60% ethyl acetate in heptanes) to yield **1-(3-methoxyphenyl)cyclopropanecarbonitrile** as an oil (56 mg, 48% yield).[3]

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **1-(3-Methoxyphenyl)cyclopropanecarbonitrile**.

Role in Drug Discovery and Research

The unique structural features of **1-(3-Methoxyphenyl)cyclopropanecarbonitrile** make it a valuable scaffold in drug discovery. The incorporation of a cyclopropane ring can significantly impact a molecule's biological activity and pharmacokinetic profile.

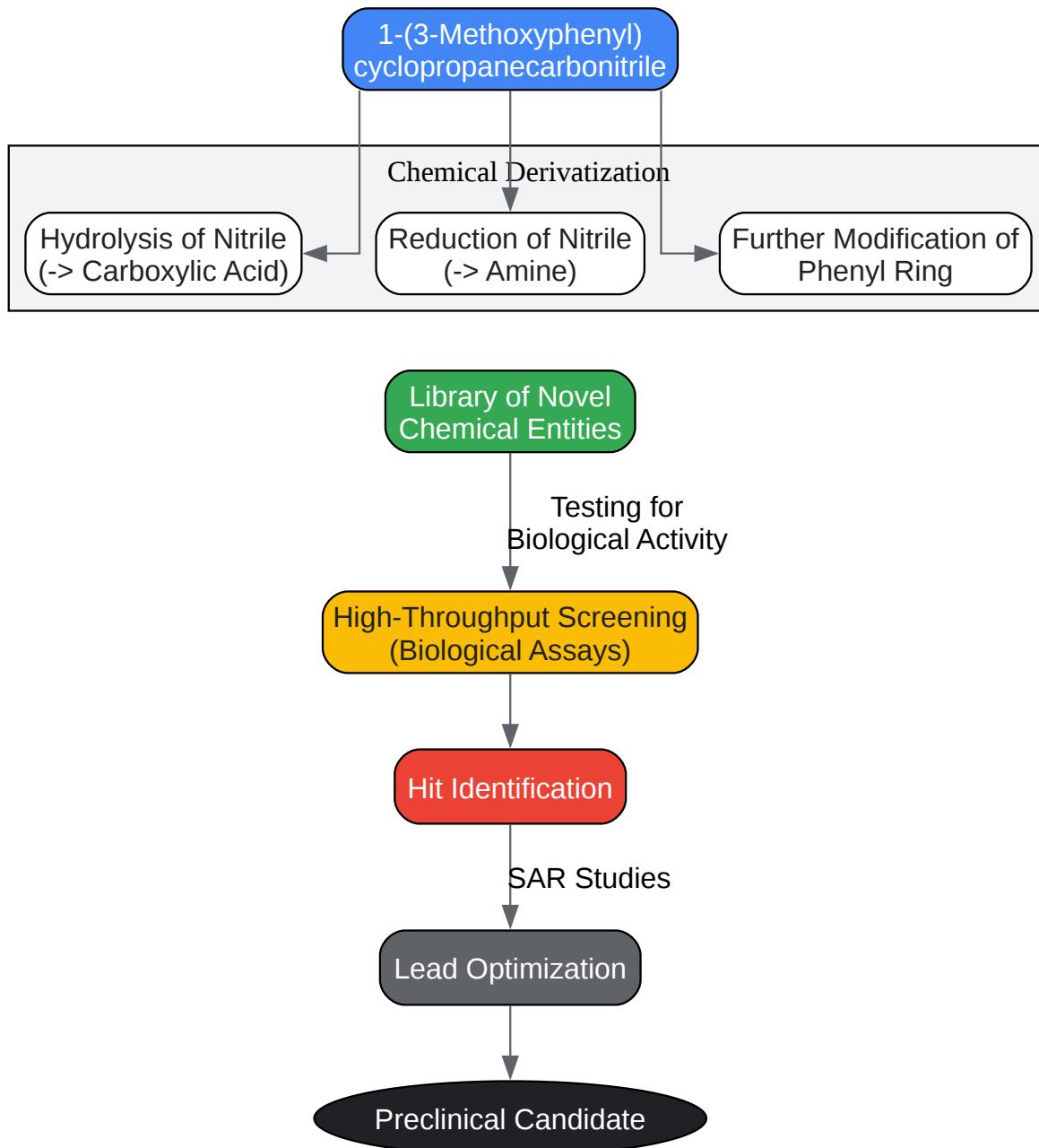
The Cyclopropane Moiety as a Bioisostere

The cyclopropane ring can serve as a bioisostere for other chemical groups, such as a gem-dimethyl group or a double bond. Its rigid structure can lock a molecule into a specific conformation, which can be crucial for binding to a biological target. Furthermore, the increased sp-character of the C-C bonds in the cyclopropane ring can influence the electronic properties of adjacent functional groups.

Potential as a Precursor in Drug Development

1-(3-Methoxyphenyl)cyclopropanecarbonitrile can be utilized as a key intermediate in the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical modifications. The methoxyphenyl group can also be a site for further functionalization. This versatility allows for the exploration of a wide chemical space in the search for novel therapeutic agents. Multicomponent reactions, which are efficient and cost-effective, are often employed in drug discovery to generate libraries of structurally complex molecules from simple building blocks.^[4]

Conceptual Drug Discovery Pipeline



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Caption: Conceptual pipeline for drug discovery using the scaffold.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling **1-(3-Methoxyphenyl)cyclopropanecarbonitrile** and its precursors. The starting material, (3-Methoxyphenyl)acetonitrile, is classified as toxic if swallowed and causes skin and eye irritation.^{[5][6]} It is recommended to handle this compound in a well-ventilated area or under a chemical fume hood, wearing appropriate personal protective equipment, including gloves and safety glasses.^{[5][6]} In case of contact with skin or eyes, rinse immediately with plenty of water.^{[5][6]}

Conclusion

1-(3-Methoxyphenyl)cyclopropanecarbonitrile is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its synthesis is straightforward, and its unique structural features, particularly the presence of the cyclopropane ring, make it an attractive building block for the creation of novel and potent therapeutic agents. This guide provides a comprehensive overview for researchers and scientists looking to leverage the properties of this compound in their work.

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